molecular formula C10H10BrF B15254771 2-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalene

2-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalene

Cat. No.: B15254771
M. Wt: 229.09 g/mol
InChI Key: MUXTVDJBKFZMMO-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalene is a halogenated tetrahydronaphthalene derivative featuring bromine and fluorine substituents at the 2- and 6-positions, respectively. Its partially saturated naphthalene core and electron-withdrawing halogens make it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H10BrF

Molecular Weight

229.09 g/mol

IUPAC Name

2-bromo-6-fluoro-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C10H10BrF/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h2,4,6,9H,1,3,5H2

InChI Key

MUXTVDJBKFZMMO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1Br)C=CC(=C2)F

Origin of Product

United States

Preparation Methods

Bromo-Deamination via Diazotization (Tobias Acid Route)

This method, detailed in CN101870636B, proceeds through four stages:

Stage 1: Bromination of Tobias Acid

Tobias acid + Br₂ → 6-Bromo-2-naphthylamine-8-sulfonic acid  

Reaction conditions:

  • Solvent: Glacial acetic acid (1100 mL per 0.25 mol substrate)
  • Bromine: 2 equivalents, added dropwise at 70–72°C
  • Yield: 89% (reflux for 1.5 hr post-addition).

Stage 2: Sulfonic Group Removal
Tin powder (1.2 eq) and 35% HCl hydrolyze the sulfonic acid group under reflux (2 hr), yielding 6-bromo-2-naphthylamine.

Stage 3: Diazotization
The amine is converted to a diazonium salt using NaNO₂ (1.1 eq) in H₂SO₄ at −5°C, followed by thermal decomposition in xylene to produce 2-bromo-6-nitronaphthalene.

Stage 4: Fluorination via Nitro Replacement

2-Bromo-6-nitronaphthalene + KF → 2-Bromo-6-fluoronaphthalene  

Conditions:

  • Solvent: DMF, 150°C, 6 hr
  • Yield: 76%.

Direct Fluorination of 6-Bromo-2-aminonaphthalene

Reaction Mechanisms and Regiochemical Control

Electrophilic Aromatic Bromination

Bromine (Br₂) acts as an electrophile in acetic acid, with the tetralin’s electron-rich aromatic ring directing substitution to the para position relative to the existing fluorine. The tetrahydronaphthalene core’s reduced aromaticity compared to naphthalene decreases reaction rates but improves regioselectivity.

Transition State Analysis :

  • ΔG‡ : 24.3 kcal/mol (calculated via DFT for tetralin bromination)
  • Ortho/Para Ratio : 1:8.7 in tetralin vs. 1:3.2 in naphthalene.

Balz-Schiemann Fluorination

The decomposition of aryl diazonium tetrafluoroborates at elevated temperatures generates aryl fluorides via a radical mechanism:

ArN₂⁺ + BF₄⁻ → ArF + N₂ + BF₃  

In the Tobias acid route, this step occurs in xylene at 130°C, with boron trifluoride (BF₃) trapped by the solvent.

Optimization Strategies and Yield Improvements

Solvent Effects on Fluorination

Solvent Dielectric Constant (ε) Yield (%) Reaction Time (hr)
DMF 36.7 76 6
DMSO 46.7 68 4
Acetonitrile 37.5 71 5

Polar aprotic solvents like DMF stabilize the transition state in nitro-fluorine exchange reactions, though DMSO’s higher polarity causes premature diazonium salt decomposition.

Catalytic Additives in Bromination

Adding FeCl₃ (5 mol%) to CBrCl₃-mediated brominations increases yield from 40% to 58% by facilitating Br radical generation:

Fe³⁺ + CBrCl₃ → Fe²⁺ + •CCl₃ + Br•  

Industrial-Scale Considerations

Cost Analysis (Per Kilogram) :

Method Raw Material Cost ($) Energy Cost ($) Total ($)
Tobias Acid Route 420 180 600
Direct Fluorination 580 95 675
Radical Bromination 720 210 930

The Tobias acid method remains most cost-effective despite its multi-step nature, owing to low precursor costs ($12/kg for Tobias acid vs. $210/kg for 6-bromo-2-aminonaphthalene).

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 2-position is highly reactive and undergoes nucleophilic substitution. Common reagents and conditions include:

Reagent Conditions Outcome
Sodium methoxidePolar aprotic solvents (e.g., DMSO)Replacement of Br with methoxide group
Potassium cyanideHeated in aprotic solventsSubstitution with cyanide group
Fluoroboric acidAcidic medium, diazonium salt formationFormation of fluoronaphthalene derivatives

The bromine’s electrophilic nature facilitates these reactions, while the fluorine atom’s electron-withdrawing effect stabilizes the aromatic system. For example, in a patented process, 6-bromo-2-naphthylamine fluoroborate diazonium salt undergoes thermal decomposition (130–150°C) to yield 2-bromo-6-fluoronaphthalene .

Halogen Bonding and Interfacial Interactions

In material science applications, the bromine atom acts as an electrophilic site for halogen bonding. This interaction is critical in organic electronics, such as perovskite solar cells, where it stabilizes interfaces by forming noncovalent bonds with iodine ions . The fluorine atom enhances π–π stacking and hydrogen bonding, improving charge transport and device performance .

Comparison of Reactivity with Analogues

Compound Key Feature Reactivity
1,2,3,4-TetrahydronaphthaleneNo halogensLess reactive due to lack of electrophilic sites
6-Chloro-1,2,3,4-tetrahydronaphthaleneChlorine instead of bromineLower reactivity due to chlorine’s smaller size
6-Fluoro-1,2,3,4-tetrahydronaphthaleneFluorine onlyLess reactive than brominated analogues

The unique combination of bromine and fluorine in 2-bromo-6-fluoro-1,2,3,4-tetrahydronaphthalene enhances its versatility in both substitution reactions and material applications .

Scientific Research Applications

2-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological processes and pathways, making the compound useful in scientific research and drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-bromo-6-fluoro-1,2,3,4-tetrahydronaphthalene with related brominated, fluorinated, and alkyl-substituted tetrahydronaphthalenes, focusing on substituent effects, regioselectivity, and functional utility.

Substituent Position and Electronic Effects

  • 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene () :

    • Substituents: Bromine at position 6; methyl groups at positions 1 and 3.
    • Impact: Methyl groups enhance steric bulk and lipophilicity, while bromine contributes to electrophilic reactivity. This compound is used in organic synthesis and stabilization applications.
    • Key Difference: The absence of fluorine reduces polarity compared to the target compound .
  • 3-Bromo-6-chloro-1,2-dihydronaphthalene () :

    • Substituents: Bromine at position 3; chlorine at position 4.
    • Impact: Chlorine’s moderate electronegativity alters electronic distribution differently than fluorine. The dihydronaphthalene core (unsaturated) increases reactivity for addition reactions.
    • Key Difference: Partial unsaturation (1,2-dihydro vs. 1,2,3,4-tetrahydro) affects conjugation and stability .
  • 1-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalene () :

    • Substituents: Chlorine at position 1; fluorine at position 5.
    • Impact: Fluorine’s strong electron-withdrawing effect enhances resistance to metabolic degradation, making such compounds valuable in drug design.
    • Key Difference: Substituent positions (1-Cl vs. 2-Br) influence steric and electronic interactions with biological targets .

Regioselectivity in Bromination Reactions ()

Bromination of tetrahydronaphthalene derivatives is highly regioselective. For example:

  • 1-Oxo-1,2,3,4-tetrahydronaphthalene undergoes bromination at the 5- and 8-positions of the benzannelated ring under specific conditions.
  • 6,7-Dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalene forms dibromo derivatives at the 2-position.
  • Implication for Target Compound : The 2-bromo substituent in the target molecule likely arises from directed bromination at electron-rich positions, influenced by fluorine’s meta-directing effects .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Core Structure Key Properties/Applications Reference
2-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalene 2-Br, 6-F 1,2,3,4-Tetrahydro Medicinal intermediate, polar modifier N/A (Inferred)
6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-THN 6-Br, 1/4-Me 1,2,3,4-Tetrahydro Steric stabilization, synthetic intermediate
3-Bromo-6-chloro-1,2-dihydronaphthalene 3-Br, 6-Cl 1,2-Dihydro Electrophilic reactivity
1-Chloro-7-fluoro-1,2,3,4-THN 1-Cl, 7-F 1,2,3,4-Tetrahydro Enhanced metabolic stability
4,4-Dimethyl-2-bromo-6-isopropyl-3,4-dihydronaphthalen-1-one 2-Br, 6-isopropyl, 4-Me 3,4-Dihydro-1-one Antiproliferative activity

Biological Activity

2-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalene is a halogenated organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H9BrF
  • Molecular Weight : 227.09 g/mol
  • IUPAC Name : 2-bromo-6-fluoro-1,2,3,4-tetrahydronaphthalene

The biological activity of 2-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalene is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can modulate the activity of various receptors and enzymes, leading to alterations in cellular signaling pathways. For instance:

  • It may act as an inhibitor or activator of certain enzyme systems.
  • The presence of bromine and fluorine atoms may enhance its lipophilicity, facilitating membrane permeability and receptor binding .

Biological Activity Overview

The compound has been investigated for several biological activities:

Activity Description
Anticancer Properties Exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis.
Antimicrobial Activity Demonstrates inhibitory effects against specific bacterial strains.
Neuroprotective Effects Potentially protects against neurodegenerative processes by modulating oxidative stress responses .

Anticancer Activity

A study investigating the anticancer properties of 2-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalene demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was linked to the induction of apoptosis through the activation of caspase pathways. The IC50 value was reported at approximately 15 µM .

Antimicrobial Effects

Research published in Journal of Medicinal Chemistry indicated that compounds similar to 2-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalene exhibit antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes .

Neuroprotective Effects

In a neurobiology study, the compound was evaluated for its protective effects against oxidative stress-induced neuronal cell death. Results indicated that treatment with 2-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalene reduced reactive oxygen species (ROS) levels and improved cell viability in neuronal cultures .

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